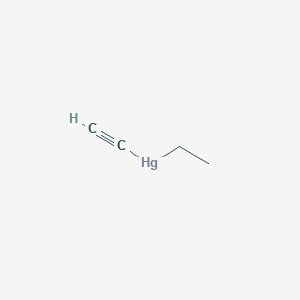![molecular formula C10H16O2 B14430590 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 79033-02-6](/img/structure/B14430590.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spiro structure. This compound is characterized by a spirocyclic framework that includes a dioxane ring fused to a nonane ring. The presence of a methylidene group at the third position and two dimethyl groups at the second position adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane can be achieved through various methods. One common approach involves the condensation of aliphatic compounds and lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure . Another method involves the use of aliphatic γ,γ’-dihydroxy ketones, which are refluxed with potassium carbonate solution to form the spiroketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and substituted spiroketals, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the methylidene group.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Contains additional methyl groups and a double bond in the spiro ring.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
79033-02-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H16O2/c1-8-9(2,3)12-10(11-8)6-4-5-7-10/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
ZECGPUBSFOMLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)OC2(O1)CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
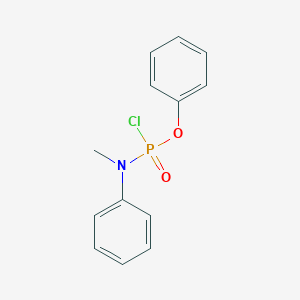

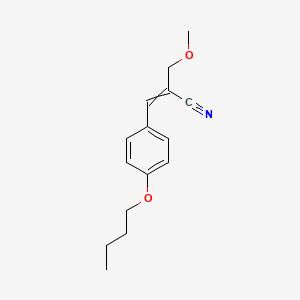
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
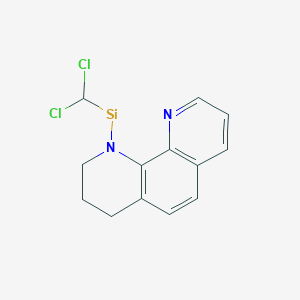
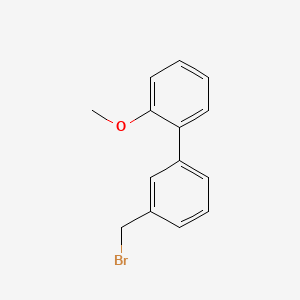
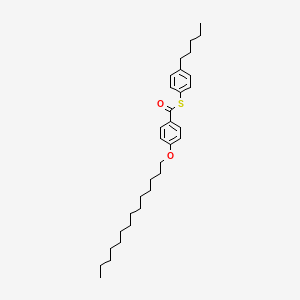

![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)


